2-Methoxy-6-methylbenzoyl chloride

Description

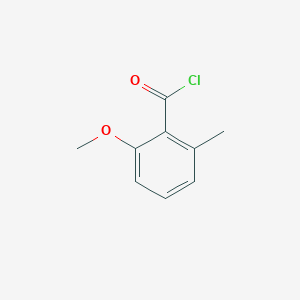

2-Methoxy-6-methylbenzoyl chloride is an aromatic acyl chloride derivative with a benzoyl chloride backbone substituted by a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position of the benzene ring. This compound’s reactivity is governed by the electron-donating methoxy group and the steric effects of the methyl group in the ortho positions. Benzoyl chlorides are widely used as acylating agents in organic synthesis, particularly in the preparation of esters, amides, and pharmaceuticals. The substituents in this compound influence its solubility, stability, and reactivity compared to other substituted benzoyl chlorides .

Properties

IUPAC Name |

2-methoxy-6-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIWIVOVFXWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512448 | |

| Record name | 2-Methoxy-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50463-84-8 | |

| Record name | 2-Methoxy-6-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylbenzoyl chloride typically involves the chlorination of 2-Methoxy-6-methylbenzoic acid. The process can be summarized as follows:

Starting Material: 2-Methoxy-6-methylbenzoic acid.

Reagent: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Reaction Conditions: The reaction is usually carried out under reflux conditions, where the acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Raw Materials: 2-Methoxy-6-methylbenzoic acid, thionyl chloride, or oxalyl chloride.

Catalysts and Solvents: Catalysts such as pyridine may be used to enhance the reaction rate, and solvents like dichloromethane (DCM) or chloroform are employed to dissolve the reactants and products.

Reaction Conditions: The reaction is conducted in large reactors under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methoxy-6-methylbenzoic acid.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).

Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) in anhydrous conditions.

Major Products Formed:

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

Ketones: Formed from Friedel-Crafts acylation.

Scientific Research Applications

2-Methoxy-6-methylbenzoyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of biologically active compounds for research in drug discovery and development.

Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: It is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in drug synthesis, the compound may modify specific functional groups on a target molecule, thereby altering its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, reactivity, and applications of 2-methoxy-6-methylbenzoyl chloride relative to analogous compounds.

Substituent Effects on Reactivity and Stability

Key Comparisons :

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (): Substituents: Chlorine (Cl), fluorine (F), and a benzyloxy group. Reactivity: The electron-withdrawing Cl and F substituents enhance the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles. Applications: Likely used in synthesizing halogenated aromatic polymers or agrochemicals due to its stability and halogen content .

2-Chloro-6-methylbenzenesulfonyl chloride ():

- Substituents : Chlorine (Cl) and methyl (-CH₃).

- Functional Group : Sulfonyl chloride (-SO₂Cl) instead of benzoyl chloride.

- Reactivity : Sulfonyl chlorides are more reactive toward nucleophilic substitution (e.g., forming sulfonamides) but less prone to hydrolysis than benzoyl chlorides. The methyl group provides steric shielding, reducing reaction rates compared to unsubstituted analogs.

- Applications : Common in sulfonamide drug synthesis (e.g., antibiotics) .

2-Fluoro-6-methylbenzenesulfonyl chloride (): Substituents: Fluorine (F) and methyl (-CH₃). Functional Group: Sulfonyl chloride. Reactivity: Fluorine’s strong electron-withdrawing effect increases electrophilicity, but its small size minimizes steric effects. This compound may exhibit higher solubility in polar solvents compared to chlorine-substituted analogs. Applications: Potential use in fluorinated pharmaceutical intermediates .

Physical and Chemical Properties

The table below summarizes key differences based on substituent chemistry:

| Compound Name | Substituents | Functional Group | Reactivity Profile | Key Applications |

|---|---|---|---|---|

| This compound | -OCH₃ (EDG), -CH₃ (steric) | Benzoyl chloride | Moderate reactivity; steric hindrance | Drug intermediates, agrochemicals |

| 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | -Cl, -F (EWG), benzyloxy | Benzoyl chloride | High reactivity; halogen stability | Polymers, specialty chemicals |

| 2-Chloro-6-methylbenzenesulfonyl chloride | -Cl (EWG), -CH₃ | Sulfonyl chloride | High sulfonation reactivity | Antibiotics, surfactants |

| 2-Fluoro-6-methylbenzenesulfonyl chloride | -F (EWG), -CH₃ | Sulfonyl chloride | Enhanced polarity; low steric | Fluorinated pharmaceuticals |

Notes:

- EDG : Electron-donating group; EWG : Electron-withdrawing group.

- Steric hindrance in this compound reduces its acylation efficiency compared to para-substituted analogs.

- Halogenated derivatives (Cl, F) exhibit higher thermal stability and resistance to hydrolysis .

Crystallographic and Hydrogen-Bonding Behavior

While direct crystallographic data for this compound is unavailable, highlights that methoxy groups participate in hydrogen bonding as acceptors, influencing crystal packing. In contrast, sulfonyl chlorides (e.g., 2-chloro-6-methylbenzenesulfonyl chloride) form stronger hydrogen bonds due to the polar -SO₂Cl group, leading to higher melting points and distinct crystal lattice structures .

Biological Activity

2-Methoxy-6-methylbenzoyl chloride (C9H9ClO2) is an aromatic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure consists of a benzoyl chloride moiety with methoxy and methyl substituents, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-Methoxy-6-methylbenzoic acid with thionyl chloride. This reaction converts the carboxylic acid into the corresponding acid chloride, which is more reactive and useful in further synthetic applications.

Reaction Scheme

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness as a potential antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

This compound also shows promising antifungal properties, particularly against certain plant pathogens. Research indicates that it can inhibit fungal growth effectively, making it a candidate for agricultural applications as a fungicide.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival is under investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the methoxy and methyl groups enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Increases lipophilicity and membrane permeability |

| Methyl Group | Modulates electronic properties affecting receptor binding |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.

- Antifungal Application : Research conducted by agricultural scientists tested the compound against Fusarium oxysporum, showing a significant reduction in fungal biomass at concentrations above 50 µg/mL. This positions this compound as a viable candidate for developing new fungicides.

- Cancer Cell Apoptosis : An investigation into the cytotoxic effects on human prostate cancer cells (LNCaP) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µM after 48 hours of exposure.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Interaction : The compound may bind to receptors involved in cell signaling, influencing pathways related to apoptosis and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.